molecular formula C9H15N3 B13660757 3-(Tert-butyl)-5-hydrazinylpyridine

3-(Tert-butyl)-5-hydrazinylpyridine

Cat. No.: B13660757
M. Wt: 165.24 g/mol
InChI Key: MKEMPYRMXFTSAE-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-5-hydrazinylpyridine: is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 3-position and a hydrazinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-5-hydrazinylpyridine typically involves the following steps:

    Starting Material: The synthesis begins with 3-tert-butylpyridine.

    Nitration: The 3-tert-butylpyridine is nitrated to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to a hydrazinyl group using a reducing agent such as hydrazine hydrate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-5-hydrazinylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be further reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Tert-butyl)-5-hydrazinylpyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-5-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-butyl)-5-aminopyridine: Similar structure but with an amino group instead of a hydrazinyl group.

    3-(tert-butyl)-5-nitropyridine: Similar structure but with a nitro group instead of a hydrazinyl group.

    3-(tert-butyl)-5-methylpyridine: Similar structure but with a methyl group instead of a hydrazinyl group.

Uniqueness

3-(Tert-butyl)-5-hydrazinylpyridine is unique due to the presence of both a bulky tert-butyl group and a reactive hydrazinyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(5-tert-butylpyridin-3-yl)hydrazine

InChI

InChI=1S/C9H15N3/c1-9(2,3)7-4-8(12-10)6-11-5-7/h4-6,12H,10H2,1-3H3

InChI Key

MKEMPYRMXFTSAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CN=C1)NN

Origin of Product

United States

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